molecular formula C8H4Cl4O2 B14677213 5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine CAS No. 37076-89-4

5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B14677213
CAS No.: 37076-89-4
M. Wt: 273.9 g/mol
InChI Key: UVKULAAJMQTHLB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is a chlorinated organic compound with the molecular formula C8H4Cl4O2 It is a derivative of benzodioxine, characterized by the presence of four chlorine atoms at positions 5, 6, 7, and 8 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 1,4-benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential hazards associated with chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroquinones, while reduction can produce partially dechlorinated benzodioxine derivatives.

Scientific Research Applications

5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research is conducted to explore its potential as a pharmacological agent or its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrachlorophthalic anhydride: Another chlorinated compound with similar structural features.

    Tetrachlorobenzodioxin: A related compound with different chlorine substitution patterns.

Uniqueness

5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

37076-89-4

Molecular Formula

C8H4Cl4O2

Molecular Weight

273.9 g/mol

IUPAC Name

5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C8H4Cl4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2

InChI Key

UVKULAAJMQTHLB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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